Ketotifen fumarate Ketotifen fumarate Crystals (from ethyl acetate). (NTP, 1992)
Ketotifen is an organic heterotricyclic compound that is 4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one which is substituted at position 4 by a 1-methylpiperidin-4-ylidene group. A blocker of histamine H1 receptors with a stabilising action on mast cells, it is used (usually as its hydrogen fumarate salt) for the treatment of asthma, where it may take several weeks to exert its full effect. It has a role as a H1-receptor antagonist and an anti-asthmatic drug. It is an organosulfur heterocyclic compound, an organic heterotricyclic compound, a cyclic ketone, a member of piperidines, an olefinic compound and a tertiary amino compound. It is a conjugate base of a ketotifen(1+).
Ketotifen is a benzocycloheptathiophene derivative with potent antihistaminic and mast cell stabilizing properties. It has a similar structure to some other first-generation antihistamines such as [cyproheptadine] and [azatadine]. Ketotifen was first developed in Switzerland in 1970 by Sandoz Pharmaceuticals and was initially marketed for the treatment of anaphylaxis. In the US, it is now used in an over-the-counter ophthalmic formulation for the treatment of itchy eyes associated with allergies, and in Canada a prescription-only oral formulation is available and indicated as an add-on therapy for children with atopic asthma. In addition, oral ketotifen is used in Mexico and across Europe for the treatment of various allergic symptoms and disorders, including urticaria, mastocytosis, and food allergy.
Ketotifen is a Histamine-1 Receptor Inhibitor. The mechanism of action of ketotifen is as a Histamine H1 Receptor Antagonist.
Ketotifen is a cycloheptathiophene derivative with anti-allergic activity. Ketotifen selectively blocks histamine (H1) receptors and prevents the typical symptoms caused by histamine release. This agent also interferes with the release of inflammatory mediators from mast cells involved in hypersensitivity reactions, thereby decreasing chemotaxis and activation of eosinophils.
A cycloheptathiophene blocker of histamine H1 receptors and release of inflammatory mediators. It has been proposed for the treatment of asthma, rhinitis, skin allergies, and anaphylaxis.
See also: Ketotifen Fumarate (has salt form).
Brand Name: Vulcanchem
CAS No.: 34580-14-8
VCID: VC21342995
InChI: InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3
SMILES: CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O
Molecular Formula: C19H19NOS
Molecular Weight: 309.4 g/mol

Ketotifen fumarate

CAS No.: 34580-14-8

Cat. No.: VC21342995

Molecular Formula: C19H19NOS

Molecular Weight: 309.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ketotifen fumarate - 34580-14-8

CAS No. 34580-14-8
Molecular Formula C19H19NOS
Molecular Weight 309.4 g/mol
IUPAC Name 2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
Standard InChI InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3
Standard InChI Key ZCVMWBYGMWKGHF-UHFFFAOYSA-N
Isomeric SMILES CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=C/C(=O)O)\C(=O)O
SMILES CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O
Canonical SMILES CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1
Appearance White to Off-White Solid
Colorform Crystals from ethyl acetate
Melting Point 304 to 307 °F (NTP, 1992)
152-153 °C
191 °C (fumarate salt)

Chemical Properties and Structure

Physical and Chemical Characteristics

Ketotifen fumarate presents as a white to pale yellow crystalline powder with specific physical and chemical properties that contribute to its pharmaceutical applications . The compound's key characteristics are summarized in Table 1.

ParameterSpecification
CAS Number34580-14-8
Molecular FormulaC23H23NO5S
Molecular Weight425.50
Physical AppearanceWhite to pale yellow crystalline powder
pH3.0-4.0 (10g/l, 25°C)
Melting PointApproximately 195°C

Table 1: Physical and Chemical Properties of Ketotifen Fumarate

Structural Information

Ketotifen fumarate's chemical structure features a benzocycloheptathiophene core with specific functional groups that contribute to its pharmacological activity. The compound can also be represented as C19H19NOS- C4H4O4, highlighting its fumarate salt formulation . This structural configuration enables its binding to histamine receptors and its interaction with inflammatory mediators.

Pharmacological Properties

Mechanism of Action

Ketotifen fumarate exhibits multiple pharmacodynamic properties that collectively contribute to its therapeutic efficacy. The compound primarily functions through several mechanisms:

  • Potent and non-competitive antagonism of H1 histamine receptors

  • Stabilization of mast cells, preventing degranulation and release of inflammatory mediators

  • Inhibition of the release and/or activity of various mediators including:

    • Histamine from mast cells and basophils

    • Neutrophil and eosinophil chemotactic factors

    • Arachidonic acid metabolites

    • Prostaglandins and leukotrienes

Additionally, ketotifen demonstrates calcium antagonist activity and inhibits responses to platelet-activating factor from proinflammatory cells such as eosinophils . It also has the ability to alter β-adrenoreceptor density and affinity while increasing intracellular concentrations of cyclic adenosine monophosphate .

These mechanisms collectively result in the inhibition of bronchial responses to inhaled histamine, allergen, or aspirin, as well as attenuation of ocular, nasal, and dermal responses to allergens in sensitized patients .

Pharmacokinetics

Following oral administration, ketotifen fumarate demonstrates specific pharmacokinetic properties that influence its clinical application:

  • Absorption: Readily absorbed from the gastrointestinal tract with peak plasma concentrations achieved within 2-4 hours

  • Bioavailability: Approximately 50% due to significant first-pass metabolism in the liver

  • Distribution: Half-life of distribution approximately 3 hours

  • Elimination: Half-life of elimination approximately 22 hours in adults

  • Onset of action: Relatively slow, potentially requiring 4-6 weeks to achieve full prophylactic effect in certain conditions

Therapeutic Applications

Allergic Conjunctivitis Treatment

Ketotifen fumarate is widely used in the treatment of allergic conjunctivitis, primarily as a 0.025% ophthalmic solution. Clinical research has established its efficacy in alleviating ocular symptoms associated with allergic reactions . The compound effectively reduces ocular itching, hyperemia, chemosis, and lid swelling when applied topically to the affected eye .

Other Clinical Applications

Ketotifen fumarate is also employed in the management of chronic urticaria due to its antihistaminic and mast cell stabilizing properties . The European Pharmacopoeia (EP) grade of ketotifen hydrogen fumarate is suitable for personal care, cosmetic, and pharmaceutical applications .

Clinical Evidence and Efficacy Studies

Pediatric Studies

A rigorous clinical study has demonstrated the efficacy and safety of ketotifen fumarate in pediatric populations with allergic conjunctivitis. This double-masked, multicenter, fellow-eye, placebo-controlled conjunctival allergen challenge trial involved children aged 8-16 years .

The study design included:

  • Single-dose treatment phase: One drop of ketotifen fumarate 0.025% in one eye and vehicle placebo in the fellow eye

  • Multiple-dose treatment phase: Twice-daily administration for 4 weeks in qualifying subjects

  • Primary efficacy assessment: Ocular itching at 3, 7, and 10 minutes post-allergen challenge

  • Secondary assessments: Other ocular signs and symptoms at 7, 10, and 15 minutes post-dose

Results demonstrated that ketotifen fumarate significantly inhibited ocular itching compared to placebo at all post-challenge timepoints (p < 0.001) after both single and multiple doses. Additional benefits included significant reductions in hyperemia, chemosis, and lid swelling (p = 0.031) .

The safety profile was favorable, with no drug-related systemic adverse events reported. Ocular adverse events were comparable to placebo, and no subjects discontinued treatment prematurely due to adverse events .

Analytical Methods and Determination

HPLC Methods

Reverse-phase high-performance liquid chromatography (RPHPLC) has been established as a simple, fast, highly reproducible, and cost-effective method for the quantification of ketotifen fumarate in pharmaceutical formulations .

A validated isocratic RPHPLC method has been developed with the following parameters:

  • Column: Thermo C18, 250mm × 4.6mm id

  • Mobile phase: Methanol:10 mM ammonium acetate (30:70 %v/v, pH 3.5)

  • Flow rate: 1 ml/min

  • Detection wavelength: 298 nm

  • Retention time: Approximately 5 minutes

Validation Parameters

The RPHPLC method has been thoroughly validated with the following parameters:

ParameterResult
Linearity range5-150 ng/ml
Limit of detection (LOD)1.0 ng/ml
Limit of quantitation (LOQ)5.0 ng/ml
Recovery97.36% to 99.93%
Precision (% CV)<2% (intra-day and inter-day)

Table 2: Validation Parameters for RPHPLC Analysis of Ketotifen Fumarate

The robustness of the method has been confirmed through variations in wavelength (λmax from 376 to 370 nm), mobile phase composition (organic phase ±5%), and pH (±2) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator